![molecular formula C15H26O B14428239 4-[(Octyloxy)methylidene]cyclohex-1-ene CAS No. 80336-11-4](/img/structure/B14428239.png)
4-[(Octyloxy)methylidene]cyclohex-1-ene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(Octyloxy)methylidene]cyclohex-1-ene is an organic compound with the molecular formula C15H26O It is a derivative of cyclohexene, characterized by the presence of an octyloxy group attached to the cyclohexene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Octyloxy)methylidene]cyclohex-1-ene typically involves the reaction of cyclohexene with an octyloxy-containing reagent under specific conditions. One common method is the alkylation of cyclohexene with octyl bromide in the presence of a strong base such as sodium hydride. The reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(Octyloxy)methylidene]cyclohex-1-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its saturated analogs.
Substitution: The octyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce cyclohexane derivatives.
Applications De Recherche Scientifique
4-[(Octyloxy)methylidene]cyclohex-1-ene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-[(Octyloxy)methylidene]cyclohex-1-ene involves its interaction with molecular targets and pathways in biological systems. The octyloxy group can enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes and proteins. This interaction can lead to changes in cellular processes and biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexene: A simpler analog without the octyloxy group.
4-Methylcyclohexene: A similar compound with a methyl group instead of an octyloxy group.
α-Terpinolene: A structurally related compound with different substituents.
Uniqueness
4-[(Octyloxy)methylidene]cyclohex-1-ene is unique due to the presence of the octyloxy group, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where enhanced lipophilicity and reactivity are desired.
Propriétés
Numéro CAS |
80336-11-4 |
|---|---|
Formule moléculaire |
C15H26O |
Poids moléculaire |
222.37 g/mol |
Nom IUPAC |
4-(octoxymethylidene)cyclohexene |
InChI |
InChI=1S/C15H26O/c1-2-3-4-5-6-10-13-16-14-15-11-8-7-9-12-15/h7-8,14H,2-6,9-13H2,1H3 |
Clé InChI |
MKNZXPVANSCMLO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC=C1CCC=CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


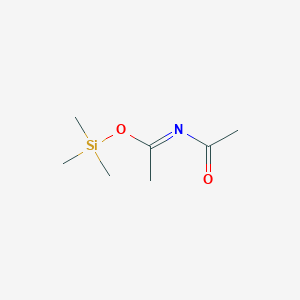
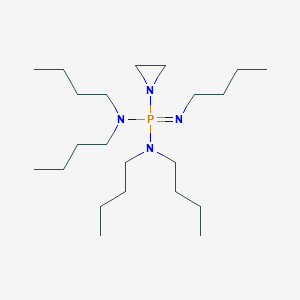

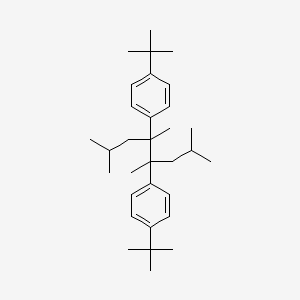
![[(2-Methoxy-2-phenylethyl)tellanyl]benzene](/img/structure/B14428170.png)
![1-Chloro-3-[(Z)-phenyl-NNO-azoxy]benzene](/img/structure/B14428176.png)
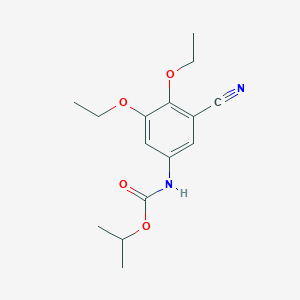
![Ethanone, 1-[4-(phenylseleno)phenyl]-](/img/structure/B14428200.png)
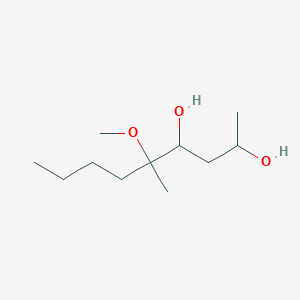
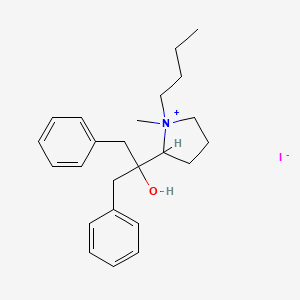


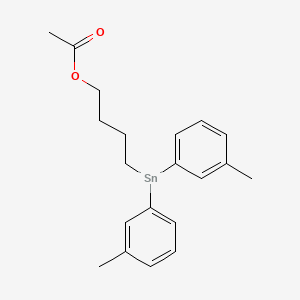
![9,10-Bis[(4-chlorophenyl)ethynyl]anthracene](/img/structure/B14428235.png)
